

Application Notes and Protocols for the Purification of Trichloromethane

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Compound of Interest

Compound Name: *Trichloromethanol*

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Introduction

Trichloromethane (chloroform, CHCl_3) is a widely utilized solvent in research and industry. Its efficacy as a solvent is often dependent on its purity. Commercial grades of trichloromethane typically contain stabilizers, such as ethanol or amylene, to prevent the formation of hazardous decomposition products like phosgene (COCl_2) and hydrochloric acid (HCl).^{[1][2][3]} For many sensitive applications, including spectroscopy, organic synthesis, and pharmaceutical analysis, the presence of these stabilizers and degradation products can be detrimental.^[4] Therefore, robust purification techniques are essential to obtain high-purity trichloromethane suitable for demanding scientific applications.

These application notes provide detailed protocols for the purification of trichloromethane, focusing on the removal of common impurities such as water, ethanol, acidic compounds, and phosgene.

Common Impurities in Trichloromethane

The primary impurities in trichloromethane and their sources are summarized below.

Impurity	Source	Potential Interference
Phosgene (COCl_2) and Hydrochloric Acid (HCl)	Decomposition of chloroform in the presence of oxygen and light.[1][2][3]	Highly toxic; can react with analytes and catalyze unwanted side reactions.[1]
Ethanol ($\text{C}_2\text{H}_5\text{OH}$)	Added as a stabilizer to prevent phosgene formation. [1][3][4]	Can act as a nucleophile in reactions; alters solvent polarity.[4]
Water (H_2O)	Absorption from the atmosphere or introduced during washing steps.	Can interfere with moisture-sensitive reactions.
Acidic Impurities	From decomposition (HCl) or residual from purification steps (e.g., H_2SO_4).	Can catalyze degradation of sensitive compounds.
Other Organic Volatiles	Byproducts from synthesis or other contaminants.	Can interfere with analytical measurements (e.g., GC-MS, NMR).

Purification Techniques Overview

A multi-step approach is generally required for obtaining high-purity trichloromethane. The selection of techniques depends on the initial purity of the solvent and the requirements of the specific application. A general workflow is presented below.



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Caption: General workflow for the purification of trichloromethane.

Experimental Protocols

Safety Precautions: Trichloromethane is a hazardous substance. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Phosgene is extremely toxic; if its presence is suspected, handle with extreme caution.

Protocol 1: Removal of Ethanol by Water Washing

This protocol is suitable for applications where trace amounts of water are acceptable or will be removed in a subsequent drying step.

Materials:

- Trichloromethane (commercial grade)
- Deionized water
- Separatory funnel
- Anhydrous calcium chloride (CaCl_2) or potassium carbonate (K_2CO_3)
- Erlenmeyer flask

Procedure:

- In a separatory funnel, wash the trichloromethane with approximately one-quarter of its volume of deionized water.
- Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
- Allow the layers to separate completely. The denser trichloromethane will be the bottom layer.
- Drain and discard the upper aqueous layer.
- Repeat the washing process two more times with fresh portions of deionized water.
- Transfer the washed trichloromethane to a clean, dry Erlenmeyer flask.

- Add a suitable drying agent (e.g., anhydrous CaCl_2 or K_2CO_3) at a concentration of 10-20 g per 100 mL of trichloromethane.
- Swirl the flask and allow it to stand for at least 4-6 hours, or overnight, to ensure complete drying.
- Filter or decant the dry trichloromethane into a clean, dry storage bottle.

Protocol 2: Purification using Sulfuric Acid and Sodium Bicarbonate Wash

This method is more rigorous and is effective at removing ethanol and other oxidizable impurities.

Materials:

- Trichloromethane (commercial grade)
- Concentrated sulfuric acid (H_2SO_4)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Deionized water
- Separatory funnel
- Anhydrous calcium chloride (CaCl_2) or potassium carbonate (K_2CO_3)
- Erlenmeyer flask

Procedure:

- In a separatory funnel, carefully add concentrated sulfuric acid to the trichloromethane in a ratio of approximately 1:5 to 1:3 (acid:chloroform) by volume.[\[5\]](#)
- Shake the funnel for 5-10 minutes, venting frequently. The acid layer may become colored as it removes impurities.

- Allow the layers to separate. The sulfuric acid layer is denser than chloroform and will be the bottom layer.[\[6\]](#)
- Carefully drain and discard the lower sulfuric acid layer.
- Repeat the sulfuric acid wash with fresh acid until the acid layer remains colorless.
- Wash the trichloromethane with successive portions of deionized water to remove residual acid. Caution: This washing can generate heat.[\[6\]](#)
- Wash the trichloromethane with a saturated solution of sodium bicarbonate to neutralize any remaining acidic impurities. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
- Wash again with deionized water to remove any residual sodium bicarbonate.
- Dry the purified trichloromethane as described in Protocol 1, step 7-9.

Protocol 3: Fractional Distillation

Distillation is the final step to obtain high-purity trichloromethane, separating it from non-volatile impurities and drying agents.

Materials:

- Dry, purified trichloromethane
- Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
- Heating mantle
- Boiling chips

Procedure:

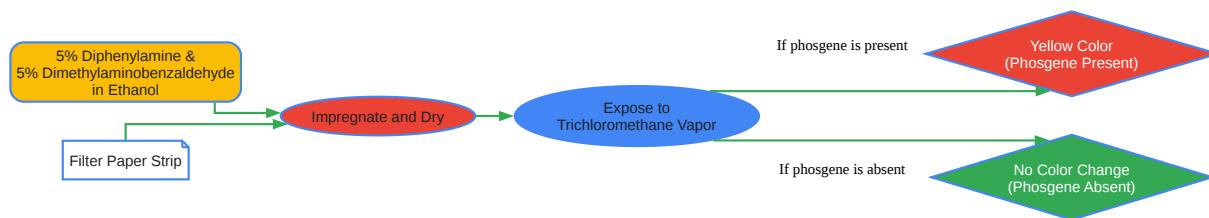
- Set up the distillation apparatus in a fume hood. Ensure all glassware is dry.
- Add the dry trichloromethane and a few boiling chips to the round-bottom flask.

- Heat the flask gently using a heating mantle.
- Collect the fraction that distills at a constant temperature, which is the boiling point of trichloromethane (61.2 °C at atmospheric pressure).
- Discard the initial and final fractions, which may contain more volatile or less volatile impurities, respectively.
- Store the purified trichloromethane in a clean, dry, amber glass bottle to protect it from light. If it is to be stored for an extended period, the addition of a stabilizer (e.g., 0.5-1% ethanol) is recommended to prevent the formation of phosgene.[3]

Quality Control and Impurity Testing

Phosgene Detection

A qualitative test for the presence of phosgene can be performed using filter paper impregnated with specific reagents.



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Caption: Workflow for the qualitative detection of phosgene.

Procedure:

- Prepare a solution of 5% (w/v) diphenylamine and 5% (w/v) dimethylaminobenzaldehyde in ethanol.[1][2]
- Dip a strip of filter paper into this solution and allow it to dry.[1][2]
- Suspend the dried paper strip in the vapor above the trichloromethane sample.
- The development of a yellow color on the paper indicates the presence of phosgene.[1][2]

Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantitative analysis of impurities in trichloromethane.

Instrumentation and Parameters (Example):

- Gas Chromatograph: Agilent 7890A or equivalent
- Mass Spectrometer: Agilent 5975C or equivalent
- Column: Agilent PoraBOND Q, 0.53 mm x 25 m, 10 μ m film thickness
- Carrier Gas: Helium
- Injection Mode: Split
- Temperature Program: 70°C (1 min hold), ramp at 10°C/min to 250°C (10 min hold)

This method can be used to quantify levels of impurities such as bromochloromethane and ethanol.[7]

Data Summary

The following table summarizes the key quantitative parameters for the described purification techniques.

Purification Step	Reagent/Parameter	Typical Ratio/Condition	Purpose	Expected Purity/Outcome
Water Wash	Deionized Water	1:4 (Water:CHCl ₃) by volume, 3 washes	Removal of ethanol	Ethanol content significantly reduced
Sulfuric Acid Wash	Concentrated H ₂ SO ₄	1:5 to 1:3 (Acid:CHCl ₃) by volume	Removal of ethanol and other oxidizable impurities	High purity, free of easily oxidizable substances
Neutralization	Saturated NaHCO ₃	Sufficient to neutralize, check with pH paper	Removal of acidic impurities	Neutral pH
Drying	Anhydrous CaCl ₂ or K ₂ CO ₃	10-20 g per 100 mL CHCl ₃	Removal of water	Water content < 50 ppm
Distillation	Boiling Point	61.2 °C at 1 atm	Separation from non-volatile impurities	> 99.9% purity

Storage of Purified Trichloromethane

Purified, unstabilized trichloromethane is susceptible to decomposition. It should be stored in a tightly sealed, amber glass bottle in a cool, dark place. For long-term storage, the addition of a small amount of a stabilizer like ethanol (0.5-1%) is recommended to scavenge any phosgene that may form.[3]

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